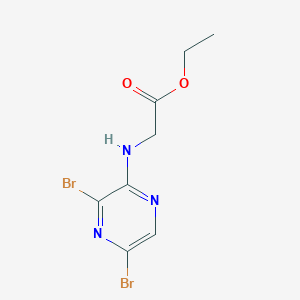

2-(3,5-二溴吡嗪-2-氨基)乙酸乙酯

货号 B2364817

CAS 编号:

1228013-60-2

分子量: 338.987

InChI 键: ZLTDABKISAGHGQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

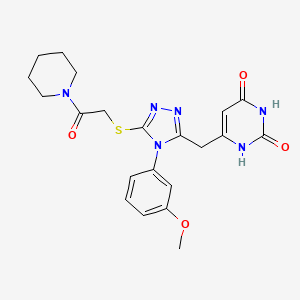

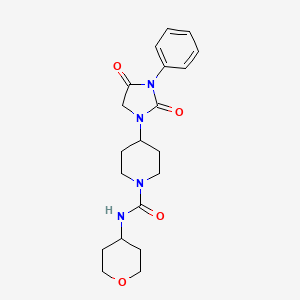

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, also known as Ethyl-DBPA or EDBPA, is a heterocyclic compound. It has the molecular formula C8H9Br2N3O2 and a molecular weight of 338.987 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate can be achieved from Ethyl chloroacetate and 2-Amino-3,5-dibromopyrazine . There are multiple synthetic routes available for this compound .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate are primarily related to its synthesis . The exact reactions it undergoes would depend on the conditions and reagents present.科学研究应用

合成和化学反应性

- 结构与 2-(3,5-二溴吡嗪-2-氨基)乙酸乙酯相似的 2-(3-芳基咪唑并 [1,2-a] 吡啶-2-基)乙酸乙酯已使用涉及 2-氨基吡啶、梅尔德伦酸和芳基乙二醛的反应合成。这些化合物展示了吡嗪衍生物在化学合成中的多功能性 (Asadi 等人,2021)。

制备和在诊断成像中的应用

- 结构上与 2-(3,5-二溴吡嗪-2-氨基)乙酸乙酯相关的 3,5-二(乙酰氨基)-2,4,6-三碘苯甲酸乙酯已用于制备用于诊断成像的细分散药物。该化合物的受控沉淀产生各种尺寸和形态的颗粒,这对于不同的成像应用至关重要 (Bosch 等人,2004)。

杂环化合物的合成

- 研究表明,类似于 2-(3,5-二溴吡嗪-2-氨基)乙酸乙酯的杂环化合物可以通过各种反应合成,说明了吡嗪衍生物在开发新型杂环结构中的潜力 (Janda, 2001)。

在药物合成中的应用

- 研究表明,使用结构上类似于 2-(3,5-二溴吡嗪-2-氨基)乙酸乙酯的化合物合成新药。例如,抗肿瘤药物替莫唑胺的合成涉及使用相关化合物,突出了此类化学物质在药物化学中的重要性 (Wang 等人,1994)。

安全和危害

属性

IUPAC Name |

ethyl 2-[(3,5-dibromopyrazin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N3O2/c1-2-15-6(14)4-12-8-7(10)13-5(9)3-11-8/h3H,2,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTDABKISAGHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate | |

Synthesis routes and methods

Procedure details

A 2000 mL 3-necked round bottomed flask was charged with 2-amino-3,5-dibromopyrazine (172 g, 680 mmol) in dimethylformamide (860 mL) and cooled to 0-5° C. Cesium carbonate (288 g, 884 mmol) was added in one portion followed by the portion-wise addition of ethyl chloroacetate (87 mL, 816 mmol). The solution was allowed to warm to 20-25° C. then heated to 55° C. (exotherm observed, max temperature observed 76° C.). Once the internal reaction temperature subsided to 65° C. the reaction was heated at 65° C. for ˜4 h. The reaction was cooled to 20-25° C. and filtered through filter paper to remove inorganic salts and the solid was washed with dimethylformamide (3 vol). The filtrate was added dropwise to 16 vol of ice-water (8 vol ice/8 vol water) and the slurry was allowed to agitate for 12-24 h. The resulting brown solid was isolated following filtration and washed with water (10 vol) and air-dried. Crude product was dissolved in methyl t-butyl ether (3.46 L, 15 vol). Charcoal (C-906 from Ecosorb, 20 wt %, 46.1 g) was added and the mixture was heated at reflux for 1 h. After cooling to rt, the charcoal was removed over a Celite bed and the filtrate was concentrated to dryness. The crude was dissolved in ethyl acetate (576 mL, 2.5 vol) and concentrated to a thick slurry. A solution of 2% ethyl acetate in heptane (1.15 L, 5 vol) was added and the mixture was stirred at rt for 30-60 min. The product was collected by filtration, washed with heptane (2-3 vol) and dried under high vacuum at 35-40° C. for 16 h to afford the desired compound as an off-white solid (109 g, 47% yield). A second crop was isolated from the mother liquor as follows: the filtrate was concentrated to give a crude oil. Ethyl acetate (1 vol.) was added. The resulting solution was seeded with previously isolated product and cooled at 0-5° C. for 1 h. The resulting solid was collected by filtration and washed with cold ethyl acetate:heptane (1:1 mixture, <1 vol). The solid was dried as described previously and combined with the first crop to provide the title compound (132 g, 57% total yield). MS (ESI) m/z 337.8 [M−1]+, 339.8 [M+1]+, 341.8 [M+3]+.

Name

Yield

47%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)

![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)

![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)